BenchChemオンラインストアへようこそ!

1-ethyl-3-(1H-indol-3-yl)-1-(2-methylphenyl)urea

HIV-1 Transcription PP1 Inhibitor SAR

The compound 1-ethyl-3-(1H-indol-3-yl)-1-(2-methylphenyl)urea (CAS 899753-34-5), also designated as 1E7-03, is a low molecular weight indole-containing urea derivative. It functions as a targeted inhibitor of host protein phosphatase-1 (PP1), a mechanism that disrupts the interaction between PP1 and the HIV-1 Tat protein, thereby inhibiting viral gene transcription.

Molecular Formula C18H19N3O
Molecular Weight 293.37
CAS No. 899753-34-5
Cat. No. B2945074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-3-(1H-indol-3-yl)-1-(2-methylphenyl)urea
CAS899753-34-5
Molecular FormulaC18H19N3O
Molecular Weight293.37
Structural Identifiers
SMILESCCN(C1=CC=CC=C1C)C(=O)NC2=CNC3=CC=CC=C32
InChIInChI=1S/C18H19N3O/c1-3-21(17-11-7-4-8-13(17)2)18(22)20-16-12-19-15-10-6-5-9-14(15)16/h4-12,19H,3H2,1-2H3,(H,20,22)
InChIKeyXZDKXJCHVIICBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Evaluating 1-ethyl-3-(1H-indol-3-yl)-1-(2-methylphenyl)urea for HIV-1 Transcription Inhibition Research & Procurement


The compound 1-ethyl-3-(1H-indol-3-yl)-1-(2-methylphenyl)urea (CAS 899753-34-5), also designated as 1E7-03, is a low molecular weight indole-containing urea derivative. It functions as a targeted inhibitor of host protein phosphatase-1 (PP1), a mechanism that disrupts the interaction between PP1 and the HIV-1 Tat protein, thereby inhibiting viral gene transcription [1]. A key characteristic of this compound is its origin from a structure-activity relationship (SAR) optimization campaign, which provides a clear comparative framework against its parent molecule, 1H4 [1].

The Risk of Generic Substitution for 1E7-03 (CAS 899753-34-5) in Anti-HIV Research


Indole-urea derivatives are a broad and heterogeneous class of compounds [1]. Simple substitution with a structurally similar in-class analog, even one sharing the indolyl-urea core, is highly likely to fail in reproducing the specific biological profile of 1E7-03. The compound's potency and selectivity are the result of a precise, iterative optimization of the parent molecule 1H4, where subtle structural modifications led to a multifold improvement in HIV-1 transcription inhibition and a distinct shift in the therapeutic index [2]. Generic substitution risks losing these hard-won gains, potentially introducing compounds with significantly lower potency against HIV-1 transcription, higher cytotoxicity, or an inability to replicate the crucial disruption of the PP1-Tat nuclear shuttling mechanism [2].

Quantitative Differentiation Guide: 1E7-03 (CAS 899753-34-5) vs. Closest Analogs for Scientific Selection


Superior HIV-1 Transcription Inhibition Potency Compared to Parent Compound 1H4

The iterative optimization of the chemical scaffold resulted in 1E7-03 demonstrating a fivefold improvement in HIV-1 transcription inhibition potency compared to its direct parent compound, 1H4 [1]. This quantifiable gain is a direct indicator of the superior target engagement achieved through the specific structural modifications introduced during the development phase, moving from a hit to a lead molecule [1].

HIV-1 Transcription PP1 Inhibitor SAR

Marked Selectivity for HIV-1 Transcription Over Cytotoxicity vs. 1H4

A common pitfall in early-stage inhibitors is insufficient selectivity. The parent compound 1H4 exhibited cytotoxicity close to its effective range, with an IC50 for HIV-1 transcription of 10 μM and a toxicity IC50 of >25 μM in CEM cells. In contrast, the optimized 1E7-03 lineage (represented by the final precursor compound 7) showed a significantly improved selectivity profile, dropping the transcription inhibition IC50 to 2 μM while maintaining a toxicity IC50 of 16 μM [1]. This indicates a deliberate and successful enhancement of the therapeutic window through chemical modification.

HIV-1 Transcription Selectivity Index Cytotoxicity

Enhanced HIV-1 Inhibition in a Secondary Cellular Model Compared to 1H4

The cross-validation of antiviral activity in a second cell line is a hallmark of robust inhibitor development. When tested in a 293T cell transfection model, a compound from the optimized 1E7-03 series demonstrated an IC50 of 0.9 μM for inhibiting Tat-induced HIV-1 LTR transcription [1]. This is a more than 10-fold increase in potency compared to the parent 1H4, which showed an IC50 of >10 μM in the same assay, confirming that the structural enhancements translate to superior activity across different cellular environments.

HIV-1 Transcription 293T Cells PP1 Inhibitor

Profound and Selective Disruption of Host Cellular Pathways: NPM1 Phosphorylation

Quantitative proteome and phosphoproteome analyses revealed that 1E7-03 has a profound and highly selective effect on host cell signaling, with the phosphorylation of nucleophosmin (NPM1) at Ser-125 being reduced by more than 20-fold (p = 1.37 × 10⁻⁹) [1]. This effect is not merely a consequence of general PP1 inhibition but represents a specific modulation of a host pathway hijacked by HIV-1, which is a differentiating hallmark of a targeted biological mechanism.

Phosphoproteomics Nucleophosmin HIV-1 Latency

Validated In Vivo Pharmacokinetic Stability: A Key Metric for Preclinical Selection

For researchers planning to transition from in vitro to in vivo studies, pharmacokinetic (PK) stability is a critical differentiator. 1E7-03 achieved a plasma half-life greater than 8 hours in mice [1]. This level of in vivo exposure is essential for sustained target engagement in efficacy models and distinguishes 1E7-03 from many other early-stage transcription inhibitors that often suffer from rapid clearance.

Pharmacokinetics Plasma Half-life In Vivo Model

Preferred Application Scenarios for 1E7-03 (CAS 899753-34-5) in Scientific Research


Studying PP1-Dependent HIV-1 Transcription and Latency Reversal

The compound's unique mechanism of disrupting the PP1-Tat interaction makes it the ideal chemical probe for dissecting the early stages of HIV-1 gene expression. Its fivefold superior potency and enhanced selectivity over its parent compound 1H4 ensures robust and specific inhibition, critical for mechanistic studies aiming to distinguish PP1-dependent from PP1-independent events in transcription activation [1].

Interrogating Host Phosphoproteome Dynamics in HIV-1 Infection

Researchers utilizing phosphoproteomics should select 1E7-03 for its ability to induce dramatic and highly specific changes in host protein phosphorylation, most notably the >20-fold reduction in NPM1 Ser-125 phosphorylation [2]. This selectivity allows for the precise mapping of host signaling pathways manipulated by HIV-1, providing a powerful tool for understanding virus-host interactions far beyond traditional antiviral assays.

Lead Compound for Preclinical HIV-1 Transcription Inhibitor Development

The validated >8-hour plasma half-life in mice positions 1E7-03 as a top-tier starting point for medicinal chemistry programs [1]. Unlike many in-class transcription inhibitors with poor in vivo stability, this molecule offers immediate feasibility for in vivo proof-of-concept models, reducing the need for initial formulation rescue. Its well-defined SAR path from 1H4 also provides a clear roadmap for further optimization.

Chemical Biology Studies of PP1 Nuclear Shuttling and Role in Viral Replication

The demonstrated effect of 1E7-03 on preventing the translocation of PP1 into the nucleus offers a selective tool for studying this specific cellular trafficking event in the context of viral infection [1]. This provides a distinct advantage over non-selective PP1 inhibitors or genetic ablation, allowing for acute temporal control of PP1 subcellular localization.

Quote Request

Request a Quote for 1-ethyl-3-(1H-indol-3-yl)-1-(2-methylphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.